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molecular formula C7H7N3O4 B1421351 Methyl 4-amino-5-nitropyridine-2-carboxylate CAS No. 850544-21-7

Methyl 4-amino-5-nitropyridine-2-carboxylate

Cat. No. B1421351
M. Wt: 197.15 g/mol
InChI Key: UNPOGSAFUSHRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598190B2

Procedure details

Prepared analogously to example 83b from methyl-4-aminopicolinate, conc. sulphuric acid and potassium nitrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][N:5]=1.S(=O)(=O)(O)O.[N+:17]([O-])([O-:19])=[O:18].[K+]>>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([N+:17]([O-:19])=[O:18])=[CH:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=NC=CC(=C1)N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(C1=NC=C(C(=C1)N)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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